molecular formula C10H13N5O B2700552 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 679785-14-9

1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2700552
CAS No.: 679785-14-9
M. Wt: 219.248
InChI Key: TUQCXANZABEVKM-UHFFFAOYSA-N
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Description

1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various protein kinases, which are crucial in the regulation of cell functions and have implications in cancer treatment .

Preparation Methods

The synthesis of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular targets include CDK2/cyclin A2 and EGFR, among others .

Comparison with Similar Compounds

1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features that confer high selectivity and potency towards its molecular targets, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQCXANZABEVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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